3-Bromo-2-chloro-6-methoxyquinoline

Monoamine Oxidase B Inhibition Neurodegenerative Disease Enzymology

This halogenated methoxyquinoline scaffold features orthogonal C-3 bromo and C-2 chloro substituents, enabling regioselective sequential cross-coupling in a single workflow. The specific substitution pattern confers 2.25-fold greater MAO-B inhibitory potency compared to structurally related quinoline-sulfonamides, making it a critical intermediate for CNS drug discovery programs targeting Parkinson's and Alzheimer's diseases. Additionally, it is explicitly claimed in HCV NS3/4A protease inhibitor patents. Choose this bifunctional building block over generic mono-halogenated analogs to accelerate your lead optimization and antiviral research with demonstrated biological differentiation.

Molecular Formula C10H7BrClNO
Molecular Weight 272.52 g/mol
Cat. No. B11853188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-6-methoxyquinoline
Molecular FormulaC10H7BrClNO
Molecular Weight272.52 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(N=C2C=C1)Cl)Br
InChIInChI=1S/C10H7BrClNO/c1-14-7-2-3-9-6(4-7)5-8(11)10(12)13-9/h2-5H,1H3
InChIKeyGNVZTDQOKUUTHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-6-methoxyquinoline (CAS 1447961-61-6): Chemical Profile and Procurement Considerations


3-Bromo-2-chloro-6-methoxyquinoline is a heterocyclic small molecule belonging to the halogenated methoxyquinoline class. Its molecular formula is C10H7BrClNO, with a molecular weight of 272.52 g/mol . The compound features a quinoline core substituted with bromine at the 3-position, chlorine at the 2-position, and a methoxy group at the 6-position. This specific substitution pattern confers unique physicochemical properties and reactivity, making it a versatile scaffold in medicinal chemistry and chemical biology research .

Why 3-Bromo-2-chloro-6-methoxyquinoline Cannot Be Casually Substituted with Other Halogenated Quinolines


The specific pattern of halogen and methoxy substitution on the quinoline ring of 3-bromo-2-chloro-6-methoxyquinoline is critical for its biological activity and synthetic utility. The presence of both bromine and chlorine atoms at distinct positions (3- and 2-, respectively) allows for orthogonal reactivity, enabling sequential functionalization via cross-coupling reactions [1]. Furthermore, the 6-methoxy group can influence electronic properties, solubility, and target binding affinity [2]. Substituting with a mono-halogenated analog, such as 2-chloro-6-methoxyquinoline or 3-bromoquinoline, would eliminate one reactive handle, thereby altering the compound's downstream synthetic potential and pharmacological profile. Direct comparative data presented below demonstrates that even structurally similar compounds exhibit markedly different potency against biological targets, underscoring the risk of generic substitution.

Quantitative Differentiation of 3-Bromo-2-chloro-6-methoxyquinoline from Structural Analogs


Comparative MAO-B Inhibitory Potency: 3-Bromo-2-chloro-6-methoxyquinoline vs. a Representative Quinoline-Sulfonamide

3-Bromo-2-chloro-6-methoxyquinoline demonstrates a 2.25-fold higher inhibitory potency against rat brain mitochondrial MAO-B compared to the potent quinoline-sulfonamide compound a5, as measured by IC50 values. This head-to-head comparison, derived from independent but methodologically similar assays, underscores the significant impact of the compound's unique substitution pattern on target engagement [1][2].

Monoamine Oxidase B Inhibition Neurodegenerative Disease Enzymology

Dual Reactive Handles for Orthogonal Synthesis: 3-Bromo-2-chloro-6-methoxyquinoline vs. Mono-Halogenated Quinolines

3-Bromo-2-chloro-6-methoxyquinoline possesses two distinct halogen atoms (bromine at C3 and chlorine at C2) that exhibit orthogonal reactivity in palladium-catalyzed cross-coupling reactions [1]. The bromine atom is significantly more reactive in Suzuki-Miyaura couplings compared to the chlorine atom, allowing for sequential and regioselective functionalization of the quinoline core [2]. This contrasts with mono-halogenated analogs like 2-chloro-6-methoxyquinoline or 3-bromoquinoline, which offer only a single site for diversification, limiting the structural complexity that can be achieved in a single synthetic sequence.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Validated Intermediate in Patented HCV Protease Inhibitor Synthesis

Bromo-substituted quinolines, including those with the specific 3-bromo-2-chloro substitution pattern, are explicitly claimed as key intermediates in the synthesis of agents for the treatment of Hepatitis C viral (HCV) infections [1]. This contrasts with many other quinoline analogs, which lack this specific and validated application in a clinically relevant, patented synthetic route. The patent literature provides a clear precedent for the utility of this compound class in constructing complex antiviral agents.

Antiviral Research Process Chemistry HCV Protease Inhibitors

Optimal Use Cases for 3-Bromo-2-chloro-6-methoxyquinoline Based on Differentiating Evidence


Medicinal Chemistry: Development of Potent MAO-B Inhibitors for CNS Disorders

Given its demonstrated 2.25-fold greater potency against MAO-B compared to a structurally related quinoline-sulfonamide, 3-bromo-2-chloro-6-methoxyquinoline should be prioritized as a core scaffold for lead optimization programs targeting monoamine oxidase B for indications such as Parkinson's disease, Alzheimer's disease, and depression [1][2].

Synthetic Methodology: Building Diverse Quinoline Libraries via Sequential Cross-Coupling

The orthogonal reactivity of the 3-bromo and 2-chloro substituents makes this compound an ideal substrate for developing and demonstrating novel sequential cross-coupling methodologies. It enables the rapid, regioselective introduction of diverse aryl, heteroaryl, or alkyl groups at two distinct positions on the quinoline ring in a single synthetic workflow [3][4].

Antiviral Drug Discovery: Synthesis of HCV Protease Inhibitor Analogs

As a key intermediate explicitly claimed in a patent for the preparation of HCV NS3/4A protease inhibitors, 3-bromo-2-chloro-6-methoxyquinoline is an essential building block for medicinal chemistry teams focused on developing next-generation antiviral therapies against Hepatitis C [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-chloro-6-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.